

electrophilic bromination of terephthalic acid mechanism

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Compound of Interest

Compound Name: 2-Bromoterephthalic acid

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An In-depth Technical Guide to the Electrophilic Bromination of Terephthalic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Terephthalic acid, a commodity chemical primarily used in the production of polyethylene terephthalate (PET), is an aromatic dicarboxylic acid with the formula $C_6H_4(CO_2H)_2$.^{[1][2]} The functionalization of its aromatic ring opens avenues for the synthesis of novel polymers, metal-organic frameworks (MOFs), and pharmaceutical intermediates.^[3] Electrophilic bromination is a key transformation that introduces a bromine atom onto the benzene ring, providing a reactive handle for further synthetic modifications.^{[4][5]}

This guide provides a comprehensive overview of the electrophilic bromination of terephthalic acid, focusing on the underlying mechanism, detailed experimental protocols, and quantitative data. Due to the presence of two strongly deactivating carboxylic acid groups, the bromination of terephthalic acid presents unique challenges, requiring carefully controlled and often harsh reaction conditions to achieve the desired substitution.^{[4][6]}

Core Mechanism of Electrophilic Bromination

The bromination of terephthalic acid proceeds via an electrophilic aromatic substitution (SEAr) mechanism.^{[4][7]} This class of reactions involves the replacement of a hydrogen atom on the aromatic ring with an electrophile, in this case, a bromine species.^{[7][8]}

The Role of Substituents

The two carboxylic acid (-COOH) groups on the terephthalic acid ring are powerful electron-withdrawing groups. Their presence has two major consequences for electrophilic substitution:

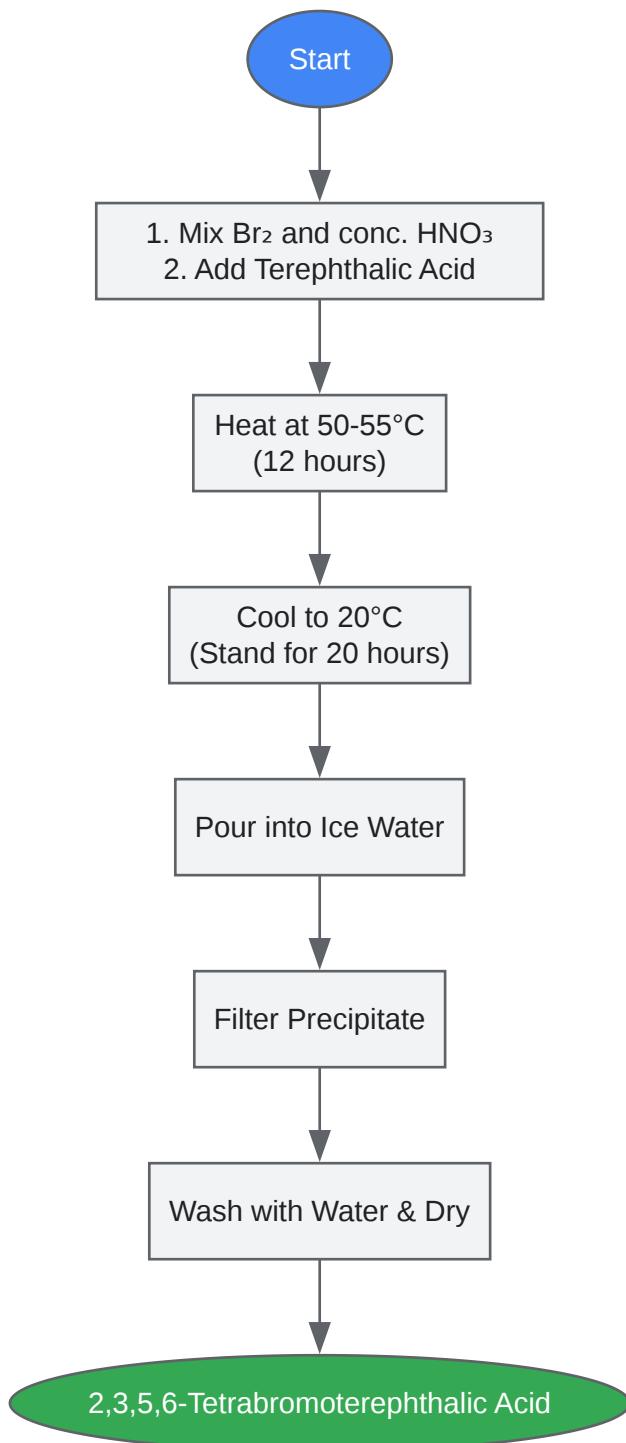
- Deactivation of the Ring: The -COOH groups withdraw electron density from the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene itself.[6][9] Consequently, forceful reaction conditions are necessary for bromination to occur.
- Directing Effects: Electron-withdrawing groups are meta-directors.[6][9] In terephthalic acid, the four available positions on the ring are all ortho to one -COOH group and meta to the other. Since the ortho positions are more strongly deactivated, substitution is kinetically challenging. However, as all positions are equivalent, the reaction, when forced, will yield **2-bromoterephthalic acid**.

Step-by-Step Mechanism

The reaction mechanism involves three primary steps:

- Generation of the Electrophile: The reaction requires a strong electrophile. Molecular bromine (Br_2) itself is not electrophilic enough to react with the deactivated terephthalic acid ring. A Lewis acid catalyst (like FeBr_3) or a strong protic acid (like concentrated HNO_3 or oleum) is used to polarize the Br-Br bond, generating a potent electrophilic bromine species, often represented as " Br^+ ".[10]
- Nucleophilic Attack and Formation of the Sigma Complex: The π -electron system of the aromatic ring attacks the electrophilic bromine atom. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
- Deprotonation and Restoration of Aromaticity: A weak base in the reaction mixture removes a proton (H^+) from the carbon atom bearing the new bromine substituent. This regenerates the stable aromatic π -system, yielding the final product, **2-bromoterephthalic acid** or its polybrominated derivatives.

Workflow for Tetrabromination

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